molecular formula C5H3F5O2 B1480504 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2091705-41-6

2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B1480504
CAS RN: 2091705-41-6
M. Wt: 190.07 g/mol
InChI Key: FVPDZSRCKUZFLZ-UHFFFAOYSA-N
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Description

“2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the empirical formula C5H5F3O2 . It is a type of cyclopropane carboxylic acid that has been functionalized with fluorine atoms .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted cyclopropanes, such as “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid”, can be achieved on a multigram scale by deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride . This method is scalable and relies on available starting materials .


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring with a carboxylic acid group and a trifluoromethyl group attached . The molecular weight of this compound is 154.09 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” include a melting point of 86-90 °C . The compound is a solid at room temperature .

Safety and Hazards

The safety information for “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” indicates that it may be acutely toxic and corrosive . Precautionary measures include wearing protective equipment and avoiding inhalation or skin contact .

Future Directions

The future directions for research on “2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethyl cyclopropanes have been growing in popularity in drug discovery programs, with more than five thousand bioactive compounds bearing the CF3-cyclopropane substituent appearing in patent literature .

Mechanism of Action

properties

IUPAC Name

2,2-difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5O2/c6-4(7)1(3(11)12)2(4)5(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPDZSRCKUZFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid

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